Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate
Overview
Description
Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate is a chemical compound with diverse applications in scientific research. It possesses intriguing properties, making it useful in fields like pharmaceuticals, materials science, and organic synthesis. The molecular formula of this compound is C14H20ClNO4S , and it has an average mass of 333.831 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C14H20ClNO4S . The monoisotopic mass of this compound is 333.080170 Da .Scientific Research Applications
Biocatalysis in Drug Metabolism
Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate, as part of a class of biaryl-bis-sulfonamides, is notable in the field of biocatalysis for drug metabolism. It is heavily metabolized in preclinical species, and microbial-based biocatalytic systems like Actinoplanes missouriensis have been used to produce mammalian metabolites of such compounds. This approach supports the structural characterization of metabolites, particularly when nuclear magnetic resonance spectroscopy is needed (Zmijewski et al., 2006).
Organic Synthesis
This chemical has been employed in the synthesis of various organic compounds. For instance, it has been used in the hydroformylation-amidocarbonylation process to synthesize Glufosinate, a significant herbicide (Sakakura et al., 1991). Additionally, it serves as a base-labile protecting group for phosphoric acid monoesters, providing a stable protecting group in phosphochloridates and as a phosphorylating agent in organic synthesis (Beld et al., 1984).
Enantioselective Synthesis
This compound is also significant in enantioselective synthesis. It has been used in the synthesis of chiral alcohols, such as Ethyl (S)-4-chloro-3-hydroxy butanoate, a building block for hypercholesterolemia drugs (Jung et al., 2012).
Pharmaceutical Applications
It has been used in the synthesis of various pharmaceutical compounds. For example, it played a role in the creation of novel ethyl thionicotinates, thieno[2,3-b]pyridines, and other compounds with sulfonamide moieties, some of which exhibited antibacterial activity (Gad-Elkareem et al., 2010).
Miscellaneous Applications
It has been implicated in a variety of other applications, such as in the fabrication of 4-Phenyl-2-Butanone, a medium used in the synthesis of anti-inflammatory medicine and codeine (Zhang, 2005). Additionally, it has been utilized in the synthesis of N-Substituted-β-amino acid derivatives containing various moieties, with some showing antimicrobial activity (Mickevičienė et al., 2015).
Properties
IUPAC Name |
ethyl 2-(5-chloro-2-methyl-N-methylsulfonylanilino)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO4S/c1-5-12(14(17)20-6-2)16(21(4,18)19)13-9-11(15)8-7-10(13)3/h7-9,12H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKLDZWRUSEQRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N(C1=C(C=CC(=C1)Cl)C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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